Pyridine-2-aldoxime
Overview
Description
. It is a derivative of pyridine, featuring an oxime group (-C=N-OH) attached to the second carbon of the pyridine ring. This compound is known for its applications in various fields, including medicinal chemistry, agriculture, and industrial processes.
Mechanism of Action
Target of Action
Pyridine-2-aldoxime, also known as Pralidoxime, primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, thereby terminating synaptic transmission .
Mode of Action
Pralidoxime acts as an antidote to organophosphate pesticides and chemicals . Organophosphates bind to the esteratic site of AChE, initially causing reversible inactivation of the enzyme . Pralidoxime reactivates AChE by cleaving the phosphate-ester bond formed between the organophosphate and AChE . This reactivation allows the destruction of accumulated acetylcholine to proceed, restoring normal function to neuromuscular junctions .
Biochemical Pathways
The action of this compound affects the cholinergic pathway. By reactivating AChE, it reduces the accumulation of acetylcholine, a neurotransmitter that transmits signals in the nervous system . Overaccumulation of acetylcholine due to organophosphate poisoning can lead to a range of symptoms, from muscle weakness to respiratory failure . By reactivating AChE, Pralidoxime helps restore normal neurotransmission .
Pharmacokinetics
It is known that the compound has an important role in reversing paralysis of the respiratory muscles . Due to its poor blood-brain barrier penetration, it has little effect on centrally-mediated respiratory depression .
Result of Action
The primary result of this compound’s action is the reactivation of AChE, which allows for the breakdown of accumulated acetylcholine and the restoration of normal function to neuromuscular junctions . This can alleviate symptoms of organophosphate poisoning, which include muscle weakness, breathing difficulties, and potentially life-threatening respiratory failure .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the compound is most effective when administered within 24 hours of organophosphate exposure . Additionally, the compound’s effectiveness can vary depending on the specific organophosphate involved . Some organophosphate-AChE conjugates continue to react after the phosphate docks to the esteratic site, evolving into a more recalcitrant state known as “aging”. Aged conjugates are resistant to antidotes such as Pralidoxime .
Biochemical Analysis
Biochemical Properties
Pyridine-2-aldoxime is known to interact with various enzymes and proteins. It is used in the preparation of DNA-binding silver nitrate complexes . It is also the N-demethylated analogue of Acetylcholinesterase (AChE) inhibitor Pralidoxime .
Cellular Effects
It is known that the compound has inhibitory activity against prolyl-4-hydroxylase , an enzyme that plays a crucial role in collagen synthesis. This suggests that this compound may influence cell function by affecting collagen production and, consequently, tissue structure and integrity.
Molecular Mechanism
It is known to exert its effects at the molecular level through its inhibitory activity against prolyl-4-hydroxylase . This enzyme is involved in the hydroxylation of proline residues in collagen, a key step in collagen synthesis. By inhibiting this enzyme, this compound may affect the structure and function of collagen, thereby influencing various biological processes.
Metabolic Pathways
Given its inhibitory activity against prolyl-4-hydroxylase , it may be involved in pathways related to collagen synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine-2-aldoxime can be synthesized through the reaction of pyridine-2-carboxaldehyde with hydroxylamine. The reaction typically occurs under acidic conditions, often using hydrochloric acid as a catalyst. The general reaction can be represented as follows: \[ \text{Pyridine-2-carboxaldehyde} + \text{Hydroxylamine} \rightarrow \text{this compound} + \text{Water} \]
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of continuous reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Pyridine-2-aldoxime undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the oxime group to an amine.
Substitution: Nucleophilic substitution reactions can occur with various nucleophiles, often under basic conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of pyridine-2-carboxylic acid.
Reduction: Reduction of this compound results in the formation of pyridine-2-amine.
Substitution: Substitution reactions can produce various substituted pyridine derivatives, depending on the nucleophile used.
Scientific Research Applications
Pyridine-2-aldoxime has several scientific research applications across different fields:
Medicinal Chemistry: It is used in the synthesis of pharmaceuticals, particularly as an intermediate in the production of drugs that target various diseases.
Biology: this compound is utilized in biochemical studies to understand enzyme mechanisms and interactions.
Agriculture: The compound is employed in the development of pesticides and herbicides due to its biocidal properties.
Industry: this compound is used in the manufacturing of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Pralidoxime
2-Pyridinecarboxaldehyde
2-Pyridinecarboxylic acid
2-Pyridineamine
Properties
IUPAC Name |
(NE)-N-(pyridin-2-ylmethylidene)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c9-8-5-6-3-1-2-4-7-6/h1-5,9H/b8-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFJSAGADRTKCI-VMPITWQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | syn-Pyridin-2-aldoxime | |
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CAS No. |
873-69-8, 1193-96-0 | |
Record name | Pyridine-2-aldoxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine-2-aldoxime, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine-2-aldoxime | |
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Record name | Pyridine-2-carbaldehyde oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.681 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | syn-2-Pyridinealdoxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRIDINE-2-ALDOXIME, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WFO9N5MQE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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